molecular formula C24H27ClN4O3S B2717978 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1189430-02-1

2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2717978
CAS RN: 1189430-02-1
M. Wt: 487.02
InChI Key: UTUVWLZYQPCRGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a Pd-catalyzed asymmetric decarboxylation . Researchers have reported a strategy that utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. Notably, this reaction can be performed at room temperature and generates CO2 as the sole by-product. The resulting product contains synthetically challenging vicinal quaternary carbons, which opens up avenues for complexity and diversity in chemical synthesis .

Scientific Research Applications

Receptor Interaction and Ligand Development This compound is part of a series of optimized ligands exhibiting high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor, with moderate to good selectivity versus opioid receptors. These ligands act as full agonists in biochemical assays (Röver et al., 2000).

Antiviral Activity and Molecular Interaction Another study focuses on the synthesis of N-(3-oxo-1-thia-4-azaspiro[4.5]deca-4-yl)carboxamide derivatives with antiviral activity. Certain derivatives have shown strong activity against influenza A/H3N2 virus and inhibited human coronavirus 229E. This demonstrates the versatility of the spirothiazolidinone scaffold in creating antiviral molecules (Apaydın et al., 2020).

Anti-Allergic and Anti-Inflammatory Properties Benoxaprofen, a related compound, has shown anti-allergic and anti-inflammatory properties. It reduces anaphylactic release of mediators and exhibits activity against histamine (Boot et al., 1982).

Phototoxicity Studies Studies on benoxaprofen, which shares a similar structure, reveal insights into phototoxic reactions. This includes Type I and Type II reactions and the formation of various radicals under different conditions, providing valuable information for the development of safer pharmaceutical compounds (Reszka & Chignell, 1983).

Enzyme Inhibition and Molecular Docking Compounds derived from related structures have been studied for their enzyme inhibition properties. For example, novel heterocyclic compounds derived from similar structures have been investigated for their lipase and α-glucosidase inhibition, showing significant inhibitory activity (Bekircan et al., 2015).

Antimicrobial Properties Thiazole derivatives of triazoles, which are structurally related, have been synthesized and evaluated for their antifungal and antibacterial activity. Some of these compounds have shown very strong antifungal activity against various strains (Turan-Zitouni et al., 2005).

Potential in Cancer Immunotherapy A study on indoleamine 2,3-dioxygenase (IDO1) inhibitors, which are structurally similar, highlights the potential of these compounds in cancer immunotherapy. A novel IDO1 inhibitor showed potent activity and unique sulfur-aromatic interaction networks, indicating a promising approach for discovering potent IDO1 inhibitors (Peng et al., 2020).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3S/c1-29-12-10-24(11-13-29)27-22(16-4-6-17(25)7-5-16)23(28-24)33-15-21(30)26-18-8-9-19(31-2)20(14-18)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVWLZYQPCRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

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